
Isovaleronitrile
Overview
Description
Isovaleronitrile, also known as 3-methylbutanenitrile, is an aliphatic nitrile with the molecular formula C5H9N. It is a volatile organic compound that is structurally derived from hydrogen cyanide. This compound is commonly found as a plant metabolite and plays a role in various biological processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: Isovaleronitrile can be synthesized through several methods. One common approach involves the reaction of isobutyl chloride with sodium cyanide in the presence of a solvent such as dimethyl sulfoxide (DMSO). The reaction proceeds under reflux conditions, resulting in the formation of this compound .
Industrial Production Methods: In industrial settings, this compound is often produced via the catalytic dehydration of isovaleramide. This process involves heating isovaleramide in the presence of a dehydrating agent such as phosphorus pentoxide (P2O5) or thionyl chloride (SOCl2), leading to the formation of this compound .
Chemical Reactions Analysis
Types of Reactions: Isovaleronitrile undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form isovaleric acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: It can be reduced to isovaleramine using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: this compound can participate in nucleophilic substitution reactions, where the cyano group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium methoxide (NaOCH3) in methanol.
Major Products Formed:
Oxidation: Isovaleric acid.
Reduction: Isovaleramine.
Substitution: Various substituted nitriles depending on the nucleophile used.
Scientific Research Applications
Chemical Synthesis
Precursor in Organic Chemistry
Isovaleronitrile is utilized as a precursor in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its structural properties allow it to participate in multiple chemical reactions, making it a valuable building block in organic synthesis.
Reactions Involving this compound
- Oxidation : Converts to isovaleric acid using oxidizing agents like potassium permanganate.
- Reduction : Can be reduced to isovaleramine using lithium aluminum hydride.
- Substitution Reactions : Engages in nucleophilic substitution where the cyano group can be replaced by other functional groups.
Reaction Type | Reagent | Product |
---|---|---|
Oxidation | Potassium permanganate | Isovaleric acid |
Reduction | Lithium aluminum hydride | Isovaleramine |
Substitution | Sodium methoxide | Various substituted nitriles |
Biological Applications
Plant Metabolite
this compound functions as a plant metabolite, particularly in the context of plant-insect interactions. It has been shown to attract predatory insects such as Zicrona caerulea, which helps control herbivore populations. This application highlights its ecological significance and potential use in pest management strategies .
Induction of Nitrilase Enzymes
Research indicates that this compound can induce the production of nitrilase enzymes in various bacterial species, such as Rhodococcus and Alcaligenes faecalis. These enzymes catalyze the hydrolysis of nitriles into carboxylic acids and ammonia, presenting opportunities for biocatalysis in industrial processes .
Medical Research
Therapeutic Potential
Ongoing studies are exploring the therapeutic applications of this compound, particularly its role in enhancing nitrilase activity for biocatalytic processes. The compound’s ability to influence microbial metabolism makes it a candidate for developing new biotechnological applications in medicine .
Industrial Applications
Production of Specialty Chemicals
In industrial settings, this compound is employed in the production of specialty chemicals and serves as a solvent in various chemical processes. Its unique properties facilitate reactions that are essential for manufacturing high-value chemical products .
Case Studies
-
Biocatalysis Enhancement
A study demonstrated that culturing Rhodococcus strains with this compound significantly increased nitrilase enzyme activity, leading to higher yields of desired carboxylic acids from nitriles. This application showcases its potential in sustainable chemical manufacturing . -
Ecological Impact on Pest Control
Research involving Oenothera biennis (evening primrose) showed that the emission of this compound attracted predatory insects which reduced herbivore populations. This finding supports its use as a natural pesticide alternative .
Mechanism of Action
The mechanism of action of isovaleronitrile involves its interaction with specific molecular targets and pathways. In biological systems, this compound can act as a signaling molecule, influencing plant-insect interactions by attracting predatory insects to herbivore-infested plants. This is mediated through the release of volatile organic compounds, including this compound, which serve as chemical cues for predators .
Comparison with Similar Compounds
- Valeronitrile
- Butyronitrile
- Propionitrile
- Isobutyronitrile
Isovaleronitrile’s distinct properties make it a valuable compound in various scientific and industrial applications.
Biological Activity
Isovaleronitrile (IVN), a branched-chain nitrile, has garnered attention for its diverse biological activities. This article explores its effects on various biological systems, including antibacterial and antifungal properties, as well as its role as an inducer in microbial metabolism.
This compound is synthesized from isoamyl alcohol through a reaction with dry ammonia over heated copper catalysts. The process yields a mixture of products, with this compound being a significant component, confirmed through hydrolysis to isovaleric acid .
Biological Activities
1. Antibacterial and Antifungal Properties
This compound exhibits notable antibacterial and antifungal activities. A study identified an this compound diglycoside, microcarposide, which demonstrated significant antibacterial effects against various pathogens .
2. Induction of Nitrilase Activity
In microbial systems, this compound acts as an inducer of nitrilase enzymes, particularly in Rhodococcus rhodochrous. This organism can utilize this compound to enhance the production of nitrilases, which are crucial for the degradation of nitriles into less toxic compounds . The presence of this compound increases nitrilase activity significantly, accounting for up to 24% of total soluble protein in induced cultures .
Table 1: Summary of Biological Activities of this compound
Detailed Findings
- Antibacterial Activity : The study on microcarposide revealed that it possesses structural features enabling it to inhibit bacterial growth effectively. The mechanism involves disrupting cellular functions in susceptible bacteria .
- Nitrilase Induction : Research indicates that when cultured with this compound, Rhodococcus rhodochrous shows enhanced degradation capabilities for aromatic nitriles. This property is exploited in bioremediation processes where nitriles are prevalent pollutants .
- Microbial Biosensors : this compound has been utilized in biosensor applications to screen for microbial activity related to nitrile degradation. The induction of specific genes by IVN allows for high-throughput screening methods in environmental microbiology .
Q & A
Basic Research Questions
Q. What are the standard methodologies for synthesizing and characterizing isovaleronitrile in laboratory settings?
- Methodological Answer: Synthesis typically involves nucleophilic substitution reactions, such as the reaction of isovaleryl chloride with sodium cyanide under controlled anhydrous conditions . Characterization requires nuclear magnetic resonance (NMR) spectroscopy (e.g., H and C NMR) to confirm the nitrile group ( ~120–130 ppm in C NMR) and gas chromatography-mass spectrometry (GC-MS) for purity analysis. Ensure experimental details (solvents, catalysts, reaction times) are documented for reproducibility, as per guidelines for experimental sections in peer-reviewed journals .
Q. How can researchers differentiate this compound from structural analogs using spectroscopic techniques?
- Methodological Answer: Key distinctions include chemical shifts in H NMR (e.g., methyl groups at 0.9–1.1 ppm for this compound’s branched chain) and fragmentation patterns in MS (e.g., m/z 83 corresponding to ). Comparative analysis with reference spectra from databases like SciFinder or PubChem is critical .
Q. What are the best practices for detecting trace amounts of this compound in biological matrices?
- Methodological Answer: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with multiple reaction monitoring (MRM) is preferred for sensitivity. Sample preparation involves solid-phase extraction (SPE) to reduce matrix interference. Validate methods using spike-recovery experiments to ensure accuracy (recovery rates ≥80%) .
Advanced Research Questions
Q. How do biosynthetic pathways of this compound in Actinobacteria inform its enzymatic formation mechanisms?
- Methodological Answer: Investigate non-heme iron (II)/α-ketoglutarate-dependent dioxygenases, which catalyze isonitrile formation. Use gene knockout studies (e.g., CRISPR-Cas9) to identify essential enzymes and isotopic labeling (C-glucose) to track precursor incorporation . Compare pathways across Streptomyces and Mycobacterium species to identify conserved catalytic residues .
Q. What computational approaches are effective in modeling the reaction kinetics of this compound under varying conditions?
- Methodological Answer: Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can predict activation energies for thermal rearrangements. Validate models experimentally using Arrhenius plots derived from temperature-controlled GC-MS data (e.g., rate constants at 280°C as in methyl isonitrile studies) .
Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?
- Methodological Answer: Conduct meta-analyses of published data to identify variables (e.g., assay conditions, cell lines). Replicate conflicting studies under standardized protocols (e.g., NIH/3T3 vs. HEK293 cells). Use statistical tools (ANOVA, t-tests) to assess significance () and control for batch effects .
Q. What experimental designs are optimal for studying this compound’s role in microbial virulence?
- Methodological Answer: Employ comparative proteomics (LC-MS/MS) on Mycobacterium tuberculosis wild-type vs. This compound-biosynthesis mutants. Pair with phenotypic assays (e.g., macrophage infection models) to correlate metabolite production with pathogenicity .
Q. How do environmental factors (pH, temperature) influence this compound stability in ecological studies?
- Methodological Answer: Design stability studies using accelerated degradation tests (e.g., 40°C/75% RH for 4 weeks). Monitor degradation products via GC-MS and apply kinetic modeling (first-order decay) to extrapolate shelf-life. Report uncertainties using confidence intervals .
Q. Data Analysis & Reporting Guidelines
Q. What statistical methods are recommended for analyzing dose-response relationships in this compound toxicity studies?
- Methodological Answer: Use nonlinear regression (e.g., Hill equation) to calculate EC values. Include controls for false discovery rates (e.g., Benjamini-Hochberg correction) in high-throughput datasets. Report raw data in supplementary materials for transparency .
Q. How should researchers present contradictory spectral data for this compound in publications?
- Methodological Answer: Clearly annotate discrepancies (e.g., solvent-induced shifts in NMR) and provide raw spectra in supporting information. Cross-validate with independent techniques (e.g., IR spectroscopy for functional groups). Discuss potential artifacts (e.g., moisture contamination) in the limitations section .
Properties
IUPAC Name |
3-methylbutanenitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N/c1-5(2)3-4-6/h5H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHDRKFYEGYYIIK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0021620 | |
Record name | Isovaleronitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0021620 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
83.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
625-28-5 | |
Record name | Isovaleronitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=625-28-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Isovaleronitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000625285 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | ISOVALERONITRILE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=148363 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Butanenitrile, 3-methyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Isovaleronitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0021620 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-methylbutyronitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.895 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ISOVALERONITRILE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N2G72X091L | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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